2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine
Description
2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with methyl, phenyl, and phenyldiazenyl groups. The diazenyl (-N=N-) moiety confers unique electronic and optical properties, making it relevant in materials science and pharmaceutical research.
Properties
IUPAC Name |
(2-methyl-4-phenylpyrimidin-5-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-13-18-12-16(21-20-15-10-6-3-7-11-15)17(19-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOAIKKERTFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methyl-4-phenylpyrimidine with a diazonium salt derived from aniline. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated diazenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine, exhibit notable antimicrobial activity. A study highlighted the potential antibacterial effects of combining various pharmacophores within a single structure, suggesting that modifications to the pyrimidine core can enhance its effectiveness against bacterial strains .
Photopharmacology
The compound has been explored in the field of photopharmacology, where light is used to control the biological activity of drugs. The incorporation of azobenzene moieties into pyrimidine structures allows for photoswitchable properties, enabling precise regulation of drug activity through light exposure. This approach has been shown to improve the selectivity and potency of therapeutic agents .
Therapeutic Applications
Cancer Treatment
The cytotoxicity of 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Studies have shown that certain derivatives exhibit significant growth inhibition compared to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the pyrimidine ring can enhance cytotoxic effects, making these compounds promising candidates for further development in cancer therapy.
Antiviral Activity
Pyrimidine derivatives have also been investigated for their antiviral properties. The structural modifications that enhance binding affinity to viral targets can lead to effective antiviral agents. The flexibility and reactivity of the diazenyl group play a crucial role in mediating interactions with viral proteins .
Case Studies
Several studies provide insights into the practical applications of 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine:
-
Antimicrobial Efficacy Study
A study demonstrated that specific modifications to pyrimidine derivatives significantly increased their antibacterial activity against resistant strains, highlighting the importance of structural diversity in drug design . -
Photopharmacological Investigation
Research on photopharmacology showed that incorporating azobenzene into pyrimidine structures resulted in compounds with controllable activity under light exposure, paving the way for targeted therapies with reduced side effects . -
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects against various cancer cell lines revealed that certain derivatives exhibited superior potency compared to traditional chemotherapeutics, indicating their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The diazenyl group is particularly important for its ability to undergo redox reactions, which can modulate the activity of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine with structurally analogous pyrimidine derivatives from the evidence:
* Molecular weight reported in appears inconsistent with formula C₁₉H₂₀N₄S; calculated MW ≈ 336.43.
Key Comparative Insights :
Structural Diversity: The target compound lacks heteroatom-rich substituents (e.g., thiazole or morpholinosulfonyl in Compounds 3 and 7 ), which may reduce solubility compared to these analogs.
Thermal Stability: Compound 3 exhibits a high melting point (242–243°C), attributed to hydrogen bonding via -OH and -NH groups. In contrast, Compound 7 melts at 98–99°C, likely due to the flexible morpholinosulfonyl group disrupting crystallinity.
Electronic Properties :
- The target’s diazenyl group enables extended conjugation, similar to the CF₃-diazenyl analog in . However, the absence of electron-withdrawing groups may limit its application in optoelectronic materials compared to the latter.
Bioactivity Potential: Thiazole- and sulfonyl-containing analogs (Compounds 3 and 7 ) show higher likelihood for kinase inhibition or antimicrobial activity due to polar substituents. The target’s simpler structure may prioritize roles in catalysis or ligand design.
Biological Activity
2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine, a compound with the CAS number 338414-60-1, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented in the literature, similar compounds have been synthesized using methods such as diazotization followed by coupling reactions. The general approach includes:
- Formation of the Pyrimidine Ring : Utilizing starting materials that contain a pyrimidine scaffold.
- Introduction of the Azo Group : Achieved through diazotization reactions where an aromatic amine is treated with nitrous acid.
- Final Coupling : The resultant diazonium salt is coupled with an appropriate pyrimidine derivative to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.25 to 2.4 μM against six cancer types, suggesting potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 0.25 |
| Compound B | A549 (lung) | 0.5 |
| Compound C | HeLa (cervical) | 1.0 |
The mechanism by which 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as aromatase, with IC50 values around 0.386 μM .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study evaluated the biological activity of various azo compounds, including derivatives of pyrimidines, against cancer cell lines and reported promising results. The study highlighted that specific structural modifications enhanced the anticancer properties significantly .
Another investigation focused on the antimicrobial properties of related pyrimidine derivatives, revealing that they exhibited bactericidal effects comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including diazo coupling and cyclocondensation reactions. For example, diazenyl groups can be introduced via coupling of aryl diazonium salts with pyrimidine precursors under acidic conditions (pH 4–6) at 0–5°C to minimize decomposition . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted phenylhydrazines or dimerized species. Yields are highly sensitive to stoichiometric ratios of the diazonium salt to the pyrimidine core; deviations >5% can reduce yields by 20–30% .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR are essential for confirming substituent positions, particularly distinguishing between para/meta phenyl orientations and diazenyl linkage geometry (e.g., cis/trans isomerism). Aromatic protons in the pyrimidine ring typically appear as doublets at δ 8.2–8.5 ppm .
- X-ray crystallography : Resolves molecular conformation, including dihedral angles between the pyrimidine ring and substituents. For example, reports a dihedral angle of 12.8° between the pyrimidine and phenyl groups, which impacts π-π stacking in crystal packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~318.14 g/mol) and detects halogenated impurities (e.g., chlorine adducts from incomplete purification) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, highlights a case where two polymorphs of a related pyrimidine derivative exhibited identical melting points but distinct hydrogen-bonding networks, resolved via temperature-dependent NMR and variable-temperature XRD . Computational modeling (e.g., DFT calculations for NMR chemical shifts) can validate experimental data and identify dominant tautomeric forms .
Q. How does molecular conformation influence bioactivity, and how can it be modulated?
The compound’s bioactivity (e.g., antimicrobial or anticancer effects) depends on substituent orientation. demonstrates that dihedral angles >80° between the pyrimidine and diazenyl groups reduce planar stacking with DNA intercalation sites, diminishing activity . Conformational flexibility can be restricted via methyl or halogen substituents at strategic positions (e.g., para to the diazenyl group) to enforce coplanarity .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Byproduct formation : Diazonium salt decomposition can generate phenolic byproducts. Use low temperatures (<10°C) and excess nitrous acid scavengers (e.g., urea) to suppress this .
- Low crystallinity : Co-crystallization agents like dimethyl sulfoxide (DMSO) or ethanol improve crystal quality for XRD. achieved 92% crystallinity using DMSO as a co-solvent .
- Scale-up issues : Batch-to-batch variability in diazo coupling can be minimized using flow chemistry systems with precise pH and temperature control .
Q. How to design experiments to validate structure-activity relationships (SAR) for this compound?
- Substituent scanning : Synthesize derivatives with systematic substitutions (e.g., electron-donating -OCH vs. electron-withdrawing -NO) at positions 4 and 5. Test against a panel of bacterial strains (e.g., S. aureus and E. coli) to identify trends in MIC values .
- Competitive binding assays : Use fluorescence anisotropy to measure displacement of known ligands (e.g., ATP in kinase assays) by the compound .
Data Interpretation Guidelines
Q. How to distinguish between synthetic artifacts and genuine structural features in characterization data?
- Control experiments : Compare NMR spectra of the crude product with purified samples to identify solvent or reagent residues (e.g., ethyl acetate peaks at δ 1.2 ppm).
- TGA/DSC : Thermogravimetric analysis detects volatile impurities (e.g., residual DMF), while DSC identifies polymorphic transitions unrelated to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
